Cyanazine-d5
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Overview
Description
Cyanazine-d5 is a deuterated form of cyanazine, a synthetic triazine herbicide widely used to control broadleaf weeds and grasses in agricultural crops. The molecular formula of this compound is C9H8D5ClN6, and it has a molecular weight of 245.72. This compound is primarily used in research settings, particularly in the field of proteomics .
Mechanism of Action
Target of Action
Cyanazine-d5, like its parent compound Cyanazine, is a herbicide that belongs to the group of triazines . The primary target of this compound is the photosynthetic pathway in plants . It inhibits photosynthesis, thereby preventing the growth of unwanted vegetation, especially various types of weeds, grasses, and woody plants .
Mode of Action
This compound interacts with its targets by inhibiting photosynthesis . This inhibition occurs as this compound binds to the photosynthetic apparatus within the plant cells, disrupting the normal flow of electrons during the light-dependent reactions of photosynthesis . This disruption prevents the plant from converting light energy into chemical energy, leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting this pathway, this compound disrupts the plant’s ability to produce ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis . These reactions are responsible for the conversion of carbon dioxide into glucose, a crucial process for the plant’s growth and survival .
Pharmacokinetics
It can be inferred that, like cyanazine, this compound is likely to be absorbed by plants through the roots and leaves and distributed throughout the plant via the xylem
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the plant. By inhibiting photosynthesis, this compound starves the plant of the energy it needs to grow and survive . This leads to the wilting and eventual death of the plant, effectively controlling the growth of unwanted vegetation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil type, temperature, rainfall, and sunlight can affect the absorption, distribution, and degradation of this compound in the environment . For instance, this compound is moderately soluble in water and can be persistent in water systems . Therefore, in environments with high rainfall or irrigation, there may be an increased risk of this compound leaching into groundwater . Additionally, this compound’s efficacy can be influenced by the specific types of plants present in the environment, as different plant species have varying levels of sensitivity to this compound .
Biochemical Analysis
Molecular Mechanism
Cyanazine, the parent compound, is known to inhibit photosynthesis, which is why it’s used as a herbicide
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Cyanazine-d5 in laboratory settings. A study on Cyanazine, the parent compound, showed that it was more resistant to degradation than other similar compounds over a 300-day incubation period .
Metabolic Pathways
Cyanazine, the parent compound, is known to undergo several primary metabolic pathways, including N-de-alkylation, hydroxylation, and subsequent carboxylation of alkyl groups, and dechlorination .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanazine-d5 can be synthesized by reacting cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile. The deuterium atoms are introduced during the synthesis process to replace specific hydrogen atoms, resulting in the deuterated form .
Industrial Production Methods: The industrial production of this compound involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions typically include controlled temperatures and pressures to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyanazine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cyanazine oxide, while reduction can yield cyanazine amine .
Scientific Research Applications
Cyanazine-d5 has several scientific research applications, including:
Comparison with Similar Compounds
Atrazine: Another triazine herbicide used for weed control.
Simazine: Similar to atrazine, used in agricultural settings.
Propazine: A triazine herbicide with similar applications and properties.
Cyanazine-d5’s deuterated nature makes it particularly valuable in research applications where isotopic labeling is required for accurate quantification and analysis.
Properties
IUPAC Name |
2-[[4-chloro-6-(1,1,2,2,2-pentadeuterioethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16)/i1D3,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZBPDKVEFVLFF-SGEUAGPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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